4-Vinylaniline

Description

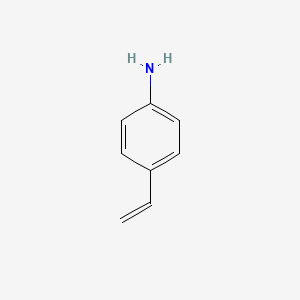

4-Vinylaniline (IUPAC name: 4-ethenylbenzenamine) is an aromatic amine with the molecular formula C₈H₉N and an average molecular mass of 119.167 g/mol . It is structurally characterized by a vinyl group (–CH=CH₂) attached to the para position of an aniline moiety. Key identifiers include its CAS registry number (1520-21-4), EINECS number (216-185-8), and synonyms such as 4-Aminostyrene and p-Vinylaniline .

The compound is widely utilized as a monomer in polymer chemistry, particularly in the synthesis of conductive polymers, molecularly imprinted polymers (MIPs), and functional coatings . For example, it has been copolymerized with aniline to create poly(this compound)–polyaniline (PVAn–PANI) bilayers for antibacterial and anticorrosive coatings on stainless steel . Additionally, this compound serves as a precursor in catalytic hydrogenation reactions, such as the conversion of 4-ethynylaniline to this compound over CuNW@AgNP hybrid catalysts . Its optical properties have also been exploited in hydrogel contact lenses doped with ZnO nanoparticles, where it influences refractive index and water content .

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSXSAXOLABXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-42-4 | |

| Record name | Poly(4-aminostyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061751 | |

| Record name | 4-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-21-4, 25086-42-4 | |

| Record name | 4-Aminostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, polymers | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W976JK5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylaniline can be synthesized through various methods, including radical polymerization, cationic polymerization, and oxidative polymerization . These methods involve the polymerization of the vinyl group to form poly(this compound) or P4VA .

Industrial Production Methods: In industrial settings, this compound is produced by the selective hydrogenation of 4-nitrostyrene to 4-aminostyrene in the presence of catalysts such as copper phosphide-carbon dots (Cu3P–CDs–Cu) under solar irradiation . This method achieves high selectivity and conversion rates within a short reaction time .

Chemical Reactions Analysis

Enzymatic Oxidation and Unusual Cycloaddition

T. versicolor laccase catalyzes the oxidation of 4-vinylaniline under acidic conditions (acetate buffer, pH 3.0, 24°C), yielding a 1,2-disubstituted cyclobutane dimer via a biocatalytic [2+2] olefin cycloaddition . This reaction represents the first enzymatically triggered example of such a cycloaddition.

Proposed Mechanism:

-

Radical cation formation : Laccase oxidizes this compound to a radical cation (*3+**), activating the conjugated π-system.

-

[2+2] Cycloaddition : Two radical cations undergo stereospecific dimerization to form the cyclobutane ring (Fig. 1).

-

Rearomatization : Loss of protons restores aromaticity in the aniline moieties .

| Parameter | Details |

|---|---|

| Enzyme Loading | 36 U per mmol substrate |

| Reaction Medium | Acetate buffer (pH 3.0) |

| Temperature | 24°C |

| Yield | 10% (isolated) |

| Key Product | Cyclobutane dimer (3a ) |

This reaction contrasts with typical laccase-mediated oxidations of phenolic compounds, which often form dimeric quinones or oligomers .

Polymerization Behavior

This compound serves as a monomer for synthesizing conductive polymers. While specific polymerization conditions for this compound are not fully detailed in the provided sources, analogous studies on related vinyl anilines suggest:

| Method | Initiator/Catalyst | Product Application |

|---|---|---|

| Radical Polymerization | AIBN or peroxides | Poly(this compound) films |

| Oxidative Polymerization | Chemical/electrochemical | Conductive polymer composites |

Poly(this compound) exhibits potential in surface modification (e.g., bacterial cellulose nanofibrils) for biosensors due to its electrical conductivity .

Electrophilic Aromatic Substitution

-

Nitration : The amino group directs electrophiles to the para position, though specific derivatives are not reported in the reviewed studies.

-

Sulfonation : Likely occurs at the aromatic ring, but experimental data is limited.

Reduction

Hydrogenation of the vinyl group could yield 4-aminophenylethane , though this reaction is not explicitly documented in the provided sources.

Comparative Reactivity

This compound’s dual functionality distinguishes it from analogs:

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| 4-Vinylpyridine | Pyridine ring vs. aniline | Base-catalyzed reactions |

| Styrene | Lacks amino group | Limited electrophilic substitution |

Challenges and Unconventional Pathways

Scientific Research Applications

Conductive Polymers

4-Vinylaniline serves as a monomer for synthesizing conductive polymers. The polymerization methods include:

- Radical Polymerization

- Cationic Polymerization

- Oxidative Polymerization

These methods lead to the formation of PVAN and PANI, which are utilized in applications such as:

- Surface Modification : Enhancing the electrical conductivity of materials like bacterial cellulose (BC) for bioelectronic interfaces .

- Flexible Electrochemical Biosensors : The PVAN/PANI bilayer functionalized BC nanocomposites exhibit significant electrochemical activity, making them suitable for nerve regenerative medicine .

Biomedical Applications

This compound-based materials have shown promise in various biomedical applications:

- Bioelectronic Interfaces : The incorporation of PVAN into BC membranes has resulted in materials that support cell viability and differentiation, indicating potential use in neural tissue engineering .

- Wound Healing : Conductive hydrogels derived from this compound have been explored for their biocompatibility and ability to promote healing processes.

Case Study: Bioelectronic Interfaces

A study demonstrated the use of PVAN/PANI bilayer functionalized BC membranes as bioelectronic interfaces. The membranes exhibited:

- High electrical conductivity (up to )

- Thermal stability up to 225 °C

- Cell viability rates up to 90% for SVZ neural stem cells

This indicates their potential in developing advanced biosensors and interfaces for neural applications .

Case Study: Antimicrobial Properties

Another study investigated the antimicrobial properties of polymers containing this compound. The results showed a significant reduction in biofilm formation by Staphylococcus aureus, suggesting that incorporating this compound into polymer matrices can enhance the antimicrobial efficacy of medical devices.

Data Tables

Mechanism of Action

4-Vinylaniline exerts its effects through polymerization and chemical modification. The vinyl group allows for selective polymerization or chemical modification to respond to specific analytes or stimuli . This enables the development of conductive polymers for biosensors and other applications .

Comparison with Similar Compounds

Reactivity in Hydroamination Reactions

4-Vinylaniline exhibits distinct reactivity compared to styrene derivatives with electron-donating substituents. In iodine-catalyzed hydroamination reactions, 4-vinylphenyl acetate (with an acetate group) and methoxy-substituted styrenes yielded products in 87% and moderate yields, respectively, while This compound failed to react under the same conditions . This contrast highlights the deactivating effect of the –NH₂ group, which reduces the electron density of the vinyl moiety, hindering nucleophilic attack (Table 1).

Table 1: Reactivity of Styrene Derivatives in Hydroamination Reactions

| Compound | Substituent | Yield (%) | Reference |

|---|---|---|---|

| 4-Vinylphenyl acetate | –OAc (electron-withdrawing) | 87 | |

| Methoxy-substituted styrene | –OMe (electron-donating) | Moderate | |

| This compound | –NH₂ (deactivating) | 0 |

Monomer Performance in Polymerization

In polymer chemistry, this compound is employed as a functional monomer alongside compounds like 2-vinylpyridine, styrene, and acrylic acid . Unlike non-aromatic monomers (e.g., methyl methacrylate), this compound introduces amine groups that enhance interactions with biomolecules or nanoparticles. For instance, poly(this compound) -based composites exhibit superior biosensing properties compared to polyaniline alone due to improved surface charge modulation .

Table 2: Monomer Comparison in Polymer Applications

Copolymer Behavior

When grafted onto poly(tetrafluoroethylene) (PTFE), this compound forms more stable conductive layers than aniline alone, attributed to its vinyl group enabling covalent bonding with substrates .

Physical and Optical Properties in Composites

In ophthalmic copolymers containing ZnO nanoparticles, increasing this compound content reduces water absorption but elevates the refractive index. For example, hydrogels with 10 wt% this compound exhibited a refractive index of 1.52 and 20% water content, whereas those with 5 wt% showed 1.48 and 30% water content . This behavior contrasts with acrylamide-based hydrogels, which prioritize high hydrophilicity over optical tunability.

Biological Activity

4-Vinylaniline, also known as 4-aminostyrene, is an organic compound with significant biological activity and versatility in various applications. Its molecular formula is C8H9N, and it has a molecular weight of 119.16 g/mol. The compound features a benzene ring substituted with both an amino group and a vinyl group, which contributes to its unique reactivity and functional properties.

The synthesis of this compound can be achieved through multiple methods, including the direct vinylation of aniline. This compound can undergo polymerization, leading to the formation of conductive polymers that have been extensively studied for their potential in biosensor applications. The polymerized forms of this compound can modify surfaces to enhance their interaction with biological systems, making them suitable for detecting specific analytes such as heavy metals and biomolecules.

Biological Applications

1. Biosensors:

this compound has been utilized in the development of biosensors due to its ability to form conductive films that facilitate electron transfer. Research indicates that polymerized this compound can effectively modify bacterial cellulose surfaces, enhancing their properties for biosensing applications . These sensors demonstrate high sensitivity and selectivity towards various analytes, including mercury and cysteine.

2. Conductive Polymers:

The polymerization of this compound results in materials that exhibit electrical conductivity, which is crucial for applications in flexible electronics and biosensors. For instance, poly(this compound) has been combined with polyaniline to create a bilayer system that enhances the electrochemical performance of biosensors . This combination allows for improved detection limits and response times in sensor applications.

3. Environmental Applications:

The compound's conductive properties also enable its use in environmental monitoring. For example, metal-organic frameworks (MOFs) derived from this compound have shown promise in detecting phenolic compounds and heavy metal ions in aqueous environments . These MOFs leverage the high porosity and tunable surface characteristics of this compound-based materials to achieve effective sensing capabilities.

Case Study 1: Poly(S-r-VA) Copolymers

A study demonstrated the synthesis of poly(sulfur-r-4-vinylaniline) copolymers via inverse vulcanization methods. The resulting materials exhibited favorable thermal properties, with a glass transition temperature (Tg) significantly influenced by the composition ratio of sulfur to this compound . This research highlights the potential for creating novel materials with tailored properties for specific applications.

Case Study 2: Bacterial Cellulose Modification

Another study focused on modifying bacterial cellulose with a poly(this compound)/polyaniline bilayer to construct electrochemical biosensors. The modified cellulose demonstrated enhanced conductivity and biocompatibility, making it suitable for real-time monitoring of biochemical reactions . This application showcases the utility of this compound in developing advanced materials for biomedical uses.

Comparative Analysis

| Property/Feature | This compound | Poly(this compound) | Polyaniline |

|---|---|---|---|

| Molecular Formula | C8H9N | Varies (polymeric) | C6H4NH2 |

| Conductivity | Low | High | Moderate |

| Application | Biosensors | Flexible electronics | Sensors |

| Stability | Moderate | High | Variable |

Q & A

Basic: What are the standard synthetic routes for 4-Vinylaniline, and how can purity and structural integrity be verified experimentally?

Answer:

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions or through reduction of nitro precursors. Key steps include controlling reaction temperature (20–25°C) and using anhydrous solvents to prevent side reactions. To verify purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities . Structural confirmation requires -NMR (δ 6.5–7.2 ppm for aromatic protons, δ 5.1–5.7 ppm for vinyl protons) and FT-IR (N-H stretch at ~3400 cm, C=C stretch at ~1600 cm) . For novel derivatives, elemental analysis (±0.4% tolerance) and high-resolution mass spectrometry (HRMS) are mandatory .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives in polymer chemistry?

Answer:

Beyond NMR and FT-IR, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is critical for determining polymer molecular weights and end-group analysis in poly(this compound) systems . Gel permeation chromatography (GPC) with tetrahydrofuran as the mobile phase provides polydispersity indices (PDI). For thermal stability, thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition thresholds (>200°C for most derivatives) .

Advanced: How does the incorporation of this compound into polyaniline-based coatings enhance anticorrosive properties against sulfate-reducing bacteria (SRB)?

Answer:

this compound enables graft polymerization with aniline monomers, forming bilayer coatings (e.g., PVAn–PANI) via surface-initiated atom transfer radical polymerization (ATRP). The amine groups in this compound chelate metal ions on stainless steel, forming a passivation layer, while the conjugated polymer backbone disrupts bacterial biofilm adhesion. Electrochemical impedance spectroscopy (EIS) shows a 90% reduction in corrosion current density () compared to uncoated substrates . Optimize monomer ratios (e.g., 1:3 this compound:aniline) and curing temperature (60–80°C) for maximum efficacy .

Advanced: How can researchers resolve discrepancies in reported water content and refractive indices of this compound-ZnO nanocomposites?

Answer:

Discrepancies arise from variations in nanoparticle dispersion methods (sonication time, solvent polarity) and molar ratios of this compound:ZnO. For hydrogels, dynamic light scattering (DLS) ensures uniform ZnO distribution (<50 nm aggregates). Water content inversely correlates with this compound concentration (e.g., 15 wt% reduces water uptake by 40% via gravimetric analysis) . Refractive indices (1.55–1.62) depend on crosslinking density; use ellipsometry with a 632 nm laser for precise measurements .

Methodological: What strategies ensure reproducibility in synthesizing this compound-containing copolymers?

Answer:

- Controlled polymerization: Use Schlenk-line techniques under argon to prevent oxygen inhibition in free-radical polymerizations.

- Stoichiometry calibration: Pre-dry monomers (this compound and styrene) over molecular sieves and validate ratios via -NMR integration .

- Post-polymerization purification: Dialyze against DMF (MWCO 3.5 kDa) to remove unreacted monomers, confirmed by UV-Vis absence of λ = 280 nm peaks .

Data Analysis: How should researchers statistically validate performance differences in this compound-modified materials?

Answer:

For anticorrosive coatings, apply ANOVA to compare corrosion rates across ≥3 replicates. Use Tukey’s HSD post-hoc test (p < 0.05) to identify significant differences. Error bars in graphs should represent standard deviation (σ) from ≥5 impedance measurements . In hydrogels, paired t-tests (pre/post bacterial exposure) quantify mechanical property changes (e.g., Young’s modulus) .

Literature Review: What strategies effectively identify high-impact studies on this compound applications?

Answer:

- Citation tracking: Use Google Scholar sorted by citation count to prioritize foundational papers (e.g., Yuan et al.’s 2014 work on SRB-resistant coatings) .

- Keyword refinement: Combine terms like “this compound,” “RAFT polymerization,” and “anticorrosion” with Boolean operators (AND/OR) in Scopus or Web of Science .

- Backward snowballing: Extract references from seminal articles (e.g., Tian et al., 2014) to trace methodological evolution .

Experimental Design: What variables are critical when optimizing this compound for photoluminescent nanocomposites?

Answer:

- ZnO functionalization: Treat ZnO with 3-aminopropyltriethoxysilane (APTES) to enhance this compound adhesion via amine-epoxy coupling .

- Solvent selection: Use polar aprotic solvents (DMF, DMSO) to prevent phase separation.

- Curing conditions: UV irradiation (365 nm, 10 mW/cm) for 30 minutes ensures crosslinking without degrading vinyl groups .

Contradiction Analysis: How to address conflicting reports on this compound’s thermal stability in polymer matrices?

Answer:

Divergent TGA results (e.g., 200°C vs. 250°C decomposition) often stem from differences in heating rates (5°C/min vs. 20°C/min) or polymer backbone rigidity. Replicate studies using identical conditions (e.g., 10°C/min under N) and characterize glass transition temperatures () via differential scanning calorimetry (DSC) to correlate stability with chain mobility .

Advanced Applications: What mechanisms underlie this compound’s role in enhancing charge transfer in conductive polymers?

Answer:

The electron-rich amine group in this compound facilitates π-π stacking with carbon nanotubes (CNTs), reducing interfacial resistance. Cyclic voltammetry (CV) in 0.1 M HSO shows a 2.5-fold increase in redox current density when this compound is grafted onto poly(3,4-ethylenedioxythiophene) (PEDOT). Density functional theory (DFT) simulations reveal a 0.3 eV reduction in bandgap due to amine-mediated charge delocalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.